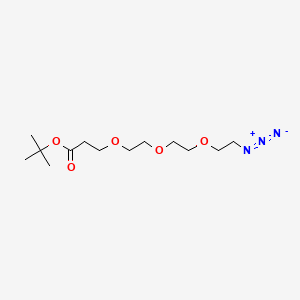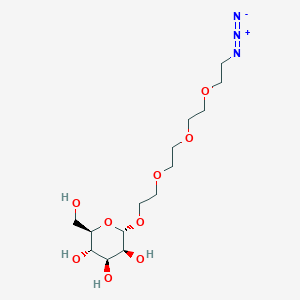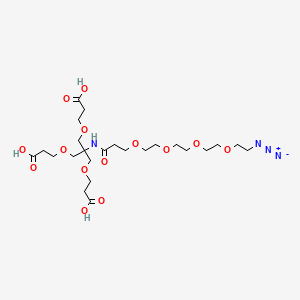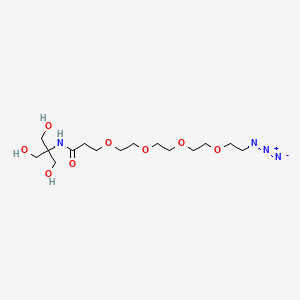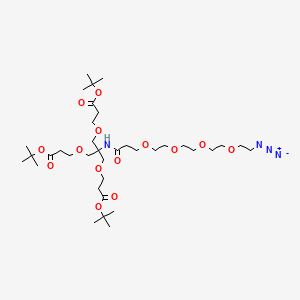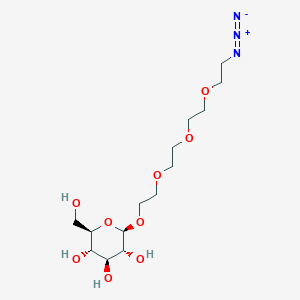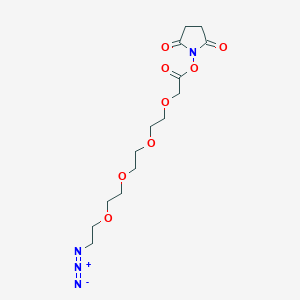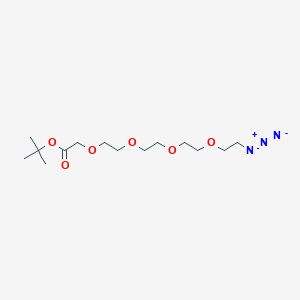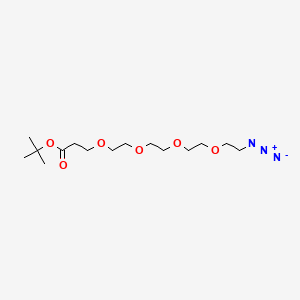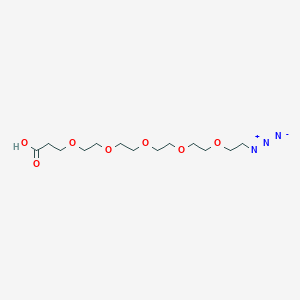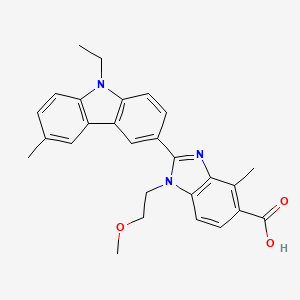
BAY-1316957
Overview
Description
BAY-1316957 is a benzimidazolecarboxylic acid derivative identified as a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). This compound has shown promise in the treatment of endometriosis, a condition characterized by the presence and growth of endometrial tissue outside the uterine cavity, often associated with severe pelvic pain .
Preparation Methods
The synthesis of BAY-1316957 involves high-throughput screening and rational design to identify benzimidazole derivatives as novel hEP4-R antagonists. A key step in the synthesis is the methyl substitution adjacent to the carboxylic acid, which improves pharmacokinetic properties by reducing glucuronidation . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
BAY-1316957 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not publicly available.
Reduction: Reduction reactions can modify the benzimidazole ring structure.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and carboxylic acid groups.
Common reagents and conditions used in these reactions are not extensively documented in the available literature. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BAY-1316957 has several scientific research applications:
Chemistry: Used as a reference compound in the study of prostaglandin E2 receptor antagonists.
Biology: Investigated for its role in modulating inflammatory pathways.
Industry: Utilized in the development of new therapeutic agents targeting prostaglandin receptors.
Mechanism of Action
BAY-1316957 exerts its effects by selectively antagonizing the human prostaglandin E2 receptor subtype 4 (hEP4-R). This receptor is involved in inflammatory and nociceptive pathways. By blocking this receptor, this compound reduces the production of inflammatory mediators and alleviates pain associated with endometriosis .
Comparison with Similar Compounds
BAY-1316957 is unique due to its high potency and selectivity for the hEP4-R. Similar compounds include:
Resveratrol: Known for its anti-inflammatory properties but less selective for hEP4-R.
Bardoxifene: Another compound with anti-inflammatory effects but different molecular targets.
Elagolix: Approved for the treatment of endometriosis-related pain but with a different mechanism of action
This compound stands out due to its specific targeting of the hEP4-R, making it a promising candidate for further research and development in the treatment of endometriosis.
Properties
IUPAC Name |
2-(9-ethyl-6-methylcarbazol-3-yl)-1-(2-methoxyethyl)-4-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-5-29-22-9-6-16(2)14-20(22)21-15-18(7-10-23(21)29)26-28-25-17(3)19(27(31)32)8-11-24(25)30(26)12-13-33-4/h6-11,14-15H,5,12-13H2,1-4H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXIZAPGGULPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C4=NC5=C(N4CCOC)C=CC(=C5C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


